molecular formula C12H20N3O8P B15175046 5-n-Propylcytidine 5'-monophosphate CAS No. 117309-83-8

5-n-Propylcytidine 5'-monophosphate

Cat. No.: B15175046
CAS No.: 117309-83-8
M. Wt: 365.28 g/mol
InChI Key: DKEKQUGVBFJAGT-TURQNECASA-N
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Description

5-n-Propylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a propyl group attached to the nitrogen at the 5-position and a phosphate group attached to the 5’-carbon of the ribose sugar This compound is a derivative of cytidine monophosphate, which is a fundamental building block of ribonucleic acid (RNA)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Propylcytidine 5’-monophosphate can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. One common method involves the use of nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, which catalyze the phosphorylation of nucleosides using adenosine triphosphate or guanosine triphosphate as phosphate donors . The reaction conditions typically include a buffered aqueous solution at a mild temperature (e.g., 30°C) to ensure enzyme stability and activity .

Industrial Production Methods

Industrial production of 5-n-Propylcytidine 5’-monophosphate may involve large-scale enzymatic synthesis using bioreactors. The process can be optimized by employing a GTP regeneration system using acetate kinase from Escherichia coli to maintain a continuous supply of phosphate donors . This approach allows for high-yield production of the compound under environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

5-n-Propylcytidine 5’-monophosphate can undergo various chemical reactions, including:

    Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.

    Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding nucleoside.

    Substitution: The propyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Phosphorylation: 5-n-Propylcytidine diphosphate, 5-n-Propylcytidine triphosphate.

    Hydrolysis: 5-n-Propylcytidine.

    Substitution: Various 5-substituted cytidine derivatives.

Scientific Research Applications

5-n-Propylcytidine 5’-monophosphate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-monophosphate: The unmodified parent compound used as a monomer in RNA synthesis.

    Deoxycytidine 5’-monophosphate: A deoxyribonucleotide involved in DNA synthesis.

    5-Fluorocytidine 5’-monophosphate: A modified nucleotide with a fluorine atom at the 5-position, used in anticancer therapies.

Uniqueness

5-n-Propylcytidine 5’-monophosphate is unique due to the presence of the propyl group at the 5-position, which can alter its chemical properties and biological activity. This modification can enhance the compound’s stability, binding affinity, and specificity for certain enzymes or molecular targets, making it a valuable tool in research and therapeutic applications .

Properties

CAS No.

117309-83-8

Molecular Formula

C12H20N3O8P

Molecular Weight

365.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H20N3O8P/c1-2-3-6-4-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)5-22-24(19,20)21/h4,7-9,11,16-17H,2-3,5H2,1H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1

InChI Key

DKEKQUGVBFJAGT-TURQNECASA-N

Isomeric SMILES

CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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